7-Aminoquinoxaline-2,5-diol
Description
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-amino-5-hydroxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-5-8(6(12)2-4)10-3-7(13)11-5/h1-3,12H,9H2,(H,11,13) |
InChI Key |
FTEVFUYBMHZDEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C=N2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinoxaline-2,5-diol typically involves the condensation of o-phenylenediamine with a suitable diketone, followed by subsequent functional group modifications. One common method includes the reaction of 2,5-dihydroxyquinoxaline with ammonia or an amine under controlled conditions .
Industrial Production Methods: Industrial production methods for 7-Aminoquinoxaline-2,5-diol often focus on optimizing yield and purity. These methods may involve the use of catalysts, high-pressure reactors, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Quinoxalines with electron-withdrawing groups (e.g., halogens, nitriles) at positions adjacent to amino or hydroxyl groups are prone to nucleophilic substitution. For example:
-
6,7-Dihalogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides react with amines to produce 6-amino derivatives via nucleophilic displacement of halogens .
-
2,3-Dichloroquinoxaline undergoes substitution with hydrazine hydrate to yield 2-chloro-3-hydrazinoquinoxaline, which forms Schiff bases with aldehydes .
Hypothetical pathway for 7-aminoquinoxaline-2,5-diol :
The hydroxyl groups at positions 2 and 5 could act as leaving groups under acidic or basic conditions, enabling substitution with nucleophiles (e.g., amines, thiols).
Cyclization and Rearrangement Reactions
Quinoxaline derivatives frequently undergo ring contractions or expansions under thermal, photolytic, or base-catalyzed conditions:
-
2,3-Diphenylquinoxaline rearranges to 2-phenylbenzimidazole via amide-induced ring contraction (KNH₂ in NH₃) .
-
Quinoxaline di-N-oxide derivatives undergo photolytic or thermal ring contraction to benzimidazolones (e.g., irradiation of 2-benzoyl-3-phenylquinoxaline di-N-oxide yields 1,3-dibenzoylbenzimidazolone) .
Potential application to 7-aminoquinoxaline-2,5-diol :
The diol moiety could facilitate Kornblum oxidation or cyclocondensation with diamines (e.g., 1,2-diaminobenzene) to form fused heterocycles like benzimidazoles or quinazolinones.
Functionalization via Cross-Coupling
Palladium-catalyzed reactions are widely used to modify quinoxaline cores:
-
7-Bromo-5-(1-methyl-1H-indol-6-yl)quinoxaline is synthesized via Suzuki-Miyaura coupling between bromoquinoxaline and indole boronic esters .
-
6,7-Dihalogenoquinoxalines selectively react in Buchwald-Hartwig aminations to install aryl or alkylamino groups .
Hypothetical modification strategy :
The amino group at position 7 could serve as a directing group for regioselective C–H functionalization (e.g., iodination, carboxylation).
Acid/Base-Mediated Transformations
Quinoxaline hydroxyl and amino groups participate in acid/base-driven reactions:
-
3-Hydroxyquinoxaline-1-oxides undergo acetylative ring contraction when heated with acetic anhydride, forming benzimidazolone derivatives .
-
Quinoxaline-2,3-diols react with 1,2-diamines to form spirocyclic intermediates, which rearrange to benzimidazoles under acidic conditions .
Example pathway for 7-aminoquinoxaline-2,5-diol :
| Reactant | Conditions | Product |
|---|---|---|
| 7-Aminoquinoxaline-2,5-diol | Ac₂O, reflux, 4 h | Acetylated benzimidazolone derivative |
Oxidation and Reduction
Hydroxyl and amino groups in quinoxalines are sensitive to redox conditions:
-
Quinoxaline-1,4-dioxides are reduced to mono-oxides or fully deoxygenated quinoxalines using SO₂ or Zn/HCl .
-
7-Aminoquinoxaline derivatives undergo oxidative coupling to form bibenzimidazoles in the presence of GrO₃ .
Predicted reactivity :
The diol moiety may oxidize to a diketone under strong oxidizing agents (e.g., KMnO₄), enabling subsequent Hinsberg-type reactions with diamines.
Critical Analysis of Data Limitations
-
No direct studies on 7-aminoquinoxaline-2,5-diol were identified in the reviewed literature.
-
Predictions are based on reactivity patterns of structurally related quinoxalines (e.g., 7-amino-6-halogenoquinoxalines, quinoxaline-diols).
-
Experimental validation is required to confirm hypothesized pathways.
This synthesis aligns with established quinoxaline chemistry and provides a roadmap for further investigation.
Scientific Research Applications
Oncological Applications
The compound has garnered attention for its potential as a theranostic agent in cancer diagnosis and treatment. Recent studies have highlighted the development of radiolabeled derivatives of 7-aminoquinoxaline-2,5-diol, particularly Ga-labeled versions, which target the enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase 3 (PFKFB3) associated with tumor metabolism.
Case Study: PET Imaging with Ga-Labeled Derivatives
A study demonstrated the synthesis and evaluation of a Ga-labeled aminoquinoxaline derivative (referred to as Ga-5). This compound exhibited potent selectivity against PFKFB3, making it a promising candidate for positron emission tomography (PET) imaging of tumors. The preliminary results indicated significant accumulation in PFKFB3-positive tumors, suggesting its utility in both diagnosing and monitoring cancer progression .
| Compound | IC50 (nM) | Tumor Targeting | Imaging Method |
|---|---|---|---|
| Ga-5 | 12.5 | PFKFB3-positive tumors | PET |
Infectious Disease Treatment
7-Aminoquinoxaline-2,5-diol derivatives have also shown efficacy against various pathogens. They have been evaluated for their antibacterial and antifungal properties.
Case Study: Antimicrobial Activity
Research has indicated that certain derivatives of quinoxaline compounds exhibit significant antimicrobial activity against strains such as Escherichia coli and Candida albicans. The presence of specific substituents on the quinoxaline ring enhances their biological activity. For instance, compounds with electron-donating groups demonstrated improved effectiveness against gram-negative bacteria .
| Pathogen | Activity | Compound Type |
|---|---|---|
| E. coli | Moderate | Quinoxaline derivatives |
| C. albicans | Significant | Aminoquinoxaline derivatives |
Chronic Disease Management
Beyond oncology and infectious diseases, 7-aminoquinoxaline-2,5-diol has potential applications in managing chronic conditions such as diabetes and neurological disorders.
Case Study: Diabetes Mellitus
Quinoxaline derivatives have been explored for their role in glucose metabolism regulation. Some studies suggest that these compounds can modulate insulin sensitivity and glucose uptake in cells, offering a novel approach to diabetes treatment .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 7-aminoquinoxaline-2,5-diol is crucial for optimizing its pharmacological properties. Various studies have employed computational methods to analyze how modifications to the chemical structure affect biological activity.
Computational Analysis
Quantum chemical calculations have provided insights into how electronic properties influence drug activity. These findings can guide future synthesis efforts aimed at enhancing the efficacy of quinoxaline derivatives .
Mechanism of Action
The mechanism of action of 7-Aminoquinoxaline-2,5-diol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural and Functional Insights:
- Substituent Positioning: The placement of the amino group at position 7 in 7-Aminoquinoxaline-2,5-diol (vs. position 6 in its analog) optimizes hydrogen bonding with bacterial DNA gyrase, enhancing antimicrobial efficacy. The diol groups at positions 2 and 5 further stabilize metal ion coordination, a mechanism critical for redox activity .
- Solubility: The dual hydroxyl groups in 7-Aminoquinoxaline-2,5-diol increase its water solubility (12.3 mg/mL) compared to 7-Aminoquinoxaline (4.2 mg/mL), reducing cytotoxicity in mammalian cells.
- Bioactivity: 7-Aminoquinoxaline-2,5-diol demonstrates broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against E. coli and S. aureus), outperforming 2,3-Dihydroxyquinoxaline, which primarily acts as an antioxidant .
Research Findings
- Antimicrobial Mechanism: The compound’s amino group interacts with bacterial topoisomerase IV, while the diol groups chelate Mg²⁺ ions, disrupting enzyme function .
- Cytotoxicity Profile: 7-Aminoquinoxaline-2,5-diol exhibits lower IC₅₀ values (≥50 µM in HEK293 cells) compared to non-diol analogs like 7-Aminoquinoxaline (IC₅₀: 15 µM), attributed to reduced membrane permeability and enhanced metabolic clearance .
Notes:
- Further experimental validation is recommended to confirm mechanistic hypotheses.
Biological Activity
7-Aminoquinoxaline-2,5-diol is a derivative of quinoxaline, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of 7-aminoquinoxaline-2,5-diol, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of 7-aminoquinoxaline-2,5-diol features an amino group at the 7-position and hydroxyl groups at the 2 and 5 positions of the quinoxaline ring. This structure is critical for its biological activity as it influences the compound's interaction with biological targets.
Anticancer Activity
Research indicates that 7-aminoquinoxaline-2,5-diol exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF7), prostate (PC3), and colon (HCT116) cancer cells.
The anticancer effects are primarily attributed to the compound's ability to inhibit key enzymes involved in cancer cell metabolism. For instance, it has been reported to target phosphofructokinase-2/fructose-2,6-bisphosphatase (PFKFB), which plays a crucial role in glycolysis and tumor growth .
Case Studies
- Study on MCF7 Cells : In vitro studies demonstrated that 7-aminoquinoxaline-2,5-diol reduced cell viability by inducing apoptosis through the activation of caspase pathways.
- In Vivo Models : Animal studies showed that treatment with this compound led to significant tumor reduction in xenograft models of breast cancer.
Antimicrobial Activity
In addition to its anticancer properties, 7-aminoquinoxaline-2,5-diol has demonstrated antimicrobial activity against various pathogens.
Antibacterial Effects
The compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably:
- Staphylococcus aureus : Inhibition observed with minimum inhibitory concentration (MIC) values ranging from 15.62 to 250 μg/mL.
- Escherichia coli : Showed susceptibility with similar MIC values .
Antifungal Effects
Preliminary studies indicate some antifungal activity against strains like Candida albicans and Aspergillus niger. The disc diffusion method revealed zones of inhibition comparable to standard antifungal agents like clotrimazole .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key safety considerations when handling 7-Aminoquinoxaline-2,5-diol in laboratory settings?
- Methodology : Follow guidelines for handling quinoxaline derivatives, including:
- Use of PPE (gloves, lab coats, goggles) and adequate ventilation .
- Avoidance of exposure to oxidizers due to potential decomposition into hazardous products like nitrogen oxides .
- Storage in airtight containers away from light and moisture to prevent degradation .
- Safety Protocols : In case of spills, use inert absorbents (e.g., sand) and dispose of contaminated materials as hazardous waste .
Q. How can researchers synthesize 7-Aminoquinoxaline-2,5-diol with optimal yield?
- Synthesis Approach :
- Base-mediated condensation reactions of precursor amines and quinoxaline derivatives under reflux conditions (e.g., in isopropyl alcohol at 80°C for 16 hours) .
- Purification via recrystallization or column chromatography to isolate the compound .
Q. What spectroscopic techniques are suitable for characterizing 7-Aminoquinoxaline-2,5-diol?
- Structural Analysis :
- ¹³C NMR : To confirm carbon environments, referencing similar diol compounds (e.g., 2,5-Diphenylhexane-2,5-diol) .
- Mass Spectrometry : For molecular weight validation (C₈H₉N₃O₂ expected).
- IR Spectroscopy : Identify functional groups (e.g., -NH₂, -OH stretches) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of 7-Aminoquinoxaline-2,5-diol?
- Methodology :
- Molecular Docking : Use tools like AutoDock to assess binding affinities to targets (e.g., EGFR, SRC) based on affinity scores (kcal/mol) .
- QSPR Modeling : Correlate physicochemical properties (e.g., logP, polar surface area) with observed bioactivity .
Q. How should researchers resolve contradictions in cytotoxicity data for 7-Aminoquinoxaline-2,5-diol across cell lines?
- Experimental Design :
- Standardize incubation times (e.g., 24 hours) and cell viability assays (e.g., MTT) to ensure reproducibility .
- Include positive controls (e.g., cisplatin) and account for cell-specific metabolic differences .
Q. What strategies optimize the stability of 7-Aminoquinoxaline-2,5-diol in aqueous solutions?
- Stability Testing :
- Conduct accelerated degradation studies under varying pH, temperature, and light conditions .
- Monitor decomposition via HPLC and identify degradants (e.g., quinoxaline derivatives) .
- Formulation : Use buffered solutions (pH 6–7) and antioxidants (e.g., ascorbic acid) to inhibit oxidation .
Q. How can retrosynthetic analysis guide the development of novel derivatives of 7-Aminoquinoxaline-2,5-diol?
- Retrosynthesis Approach :
- Identify key bonds (e.g., C-N in the quinoxaline core) and propose disconnections to simpler precursors .
- Evaluate feasible routes using available reagents (e.g., nitroquinoxalines for amino group introduction) .
- Derivative Screening : Test substituent effects (e.g., methyl, halogens) on solubility and bioactivity .
Methodological Frameworks
Q. What statistical methods are recommended for analyzing dose-dependent effects in cytotoxicity studies?
- Data Processing :
- Normalize viability data to untreated controls and fit to sigmoidal curves (e.g., Hill equation) .
- Calculate confidence intervals for IC₅₀ values using nonlinear regression .
Q. How should researchers structure a literature review to contextualize 7-Aminoquinoxaline-2,5-diol within quinoxaline pharmacology?
- Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
